

An In-depth Technical Guide to the Traditional Medicinal Uses of Croton lechleri

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Croton lechleri Müll. Arg., a tree native to the Amazon rainforest, is renowned for its dark red latex, commonly known as "Sangre de Drago" or Dragon's Blood. This botanical product has a long and rich history of use in traditional medicine across South America for a wide array of ailments. This technical guide provides a comprehensive overview of the ethnobotanical applications of C. lechleri, supported by modern scientific validation. It delves into the quantitative phytochemical composition, detailed experimental protocols for assessing its pharmacological activities, and the underlying molecular mechanisms of action. This document is intended to serve as a resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this important medicinal plant.

Traditional Medicinal Applications

The red latex of Croton lechleri is a cornerstone of traditional medicine in many indigenous communities of the Amazon. Its uses are diverse, reflecting its broad spectrum of biological activities. The primary traditional applications include:

 Wound Healing: The latex is applied topically to cuts, wounds, and insect bites. It dries to form a protective "second skin," believed to prevent microbial infection and accelerate the healing process.



- Gastrointestinal Disorders: Internally, the sap is used to treat various gastrointestinal issues,
 most notably diarrhea (including traveler's diarrhea and diarrhea associated with cholera and
 HIV/AIDS), gastritis, and stomach ulcers. The typical traditional oral dose is 10-15 drops of
 the latex mixed in a small amount of liquid, taken one to three times daily.
- Anti-inflammatory: The sap is employed to alleviate inflammation, both topically for skin conditions and internally for inflammatory conditions.
- Antiviral: Traditional use includes the treatment of viral infections, such as herpes simplex.
- Other Uses: Ethnomedical applications also extend to the treatment of tumors, skin disorders, and as an antiseptic.

Phytochemical Composition

The therapeutic properties of Croton lechleri latex are attributed to its complex mixture of bioactive compounds. The phytochemical profile is dominated by proanthocyanidins, with other important constituents including alkaloids, diterpenes, and phenolic compounds.



Constituent Class	Compound	Concentration/Perc entage	Reference(s)
Proanthocyanidins	Oligomeric Proanthocyanidins (e.g., Crofelemer/SP- 303)	>90% of dry weight	
Alkaloids	Taspine	~0.1-1.0% of latex	
Flavan-3-ols	(+)-Catechin, (-)- Epicatechin, (+)- Gallocatechin, (-)- Epigallocatechin	Present in varying amounts	
Diterpenoids	Crolechinol, Crolechinic acid, Korberins A and B	Minor constituents	
Phenolic Acids	Gallic acid, Syringic acid	Variable	

Pharmacological Activities and Mechanisms of Action

Scientific research has substantiated many of the traditional uses of C. lechleri and has begun to elucidate the molecular mechanisms underlying its therapeutic effects.

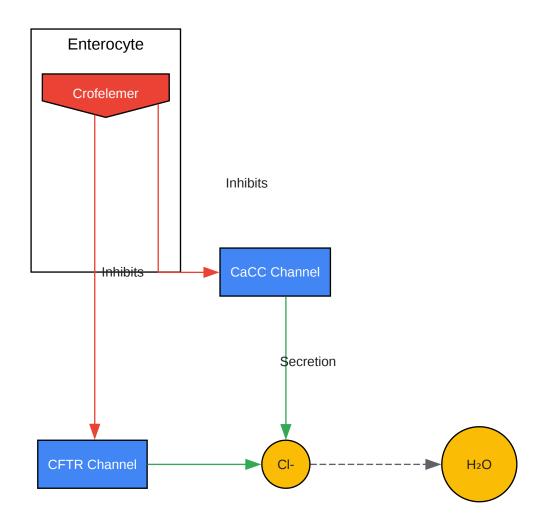
Antidiarrheal Activity

The antidiarrheal properties of C. lechleri are primarily attributed to the proanthocyanidin oligomer, crofelemer (formerly SP-303). Crofelemer has been approved by the FDA for the treatment of non-infectious diarrhea in adults with HIV/AIDS on antiretroviral therapy.

Mechanism of Action: Crofelemer exerts its effect locally in the gut with minimal systemic absorption. It functions as a dual inhibitor of two intestinal chloride ion channels: the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) and the Calcium-activated Chloride Channel (CaCC). By blocking these channels at the luminal surface of enterocytes, crofelemer



reduces the secretion of chloride ions and, consequently, water into the intestinal lumen, leading to a decrease in watery diarrhea.



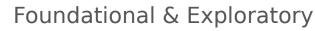
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Antidiarrheal mechanism of Crofelemer.

Wound Healing Activity

The cicatrizant (wound-healing) properties of C. lechleri are largely attributed to the alkaloid taspine and the synergistic action of other compounds like proanthocyanidins.

Mechanism of Action: Taspine has been shown to promote the early stages of wound healing. Its primary mechanism of action is believed to be the stimulation of fibroblast migration to the wound site. Fibroblasts are critical for wound repair, as they are responsible for producing the extracellular matrix and collagen that form the new tissue. The proanthocyanidins contribute by

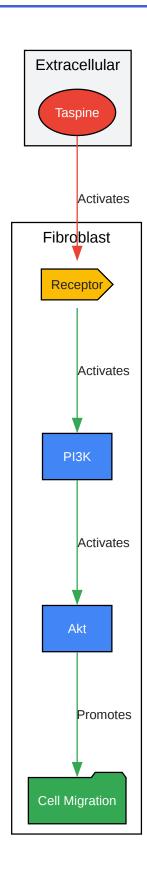






forming a protective film over the wound, which helps to prevent infection and reduce inflammation. There is also evidence to suggest the involvement of the PI3K/Akt signaling pathway, which is crucial for cell proliferation and migration.





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Taspine's role in promoting wound healing.

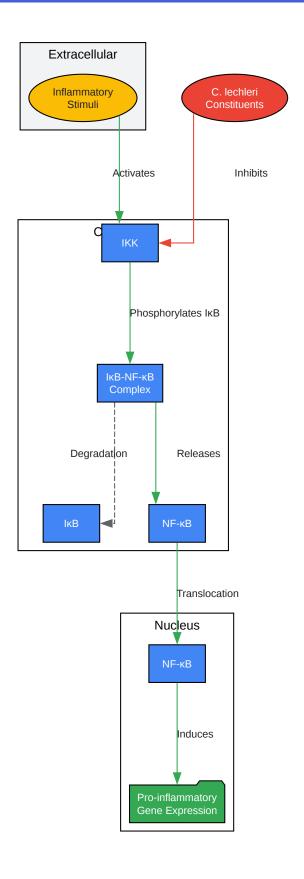


Anti-inflammatory Activity

The latex of C. lechleri has demonstrated significant anti-inflammatory effects in various preclinical models.

Mechanism of Action: The anti-inflammatory action is thought to be mediated, at least in part, by the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines. By inhibiting the activation of NF-κB, components of the latex can suppress the inflammatory cascade.





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Anti-inflammatory mechanism of C. lechleri.



Experimental Protocols

The following are standardized protocols for key in vivo and in vitro assays used to evaluate the pharmacological activities of Croton lechleri extracts and its isolated compounds.

Carrageenan-Induced Paw Edema in Rats (Antiinflammatory Activity)

This is a widely used in vivo model to assess the acute anti-inflammatory activity of a test substance.

Materials:

- Male Wistar rats (180-220 g)
- Carrageenan (1% w/v in sterile saline)
- Plethysmometer
- Test substance (C. lechleri extract or isolated compound)
- Reference drug (e.g., Indomethacin, 10 mg/kg)
- Vehicle (e.g., saline, distilled water with 0.5% Tween 80)

Procedure:

- Animal Acclimatization: House the rats in standard laboratory conditions for at least one week prior to the experiment with free access to food and water.
- Grouping: Divide the animals into groups (n=6 per group):
 - Control group (vehicle only)
 - Reference group (Indomethacin)
 - Test groups (C. lechleri extract/compound at various doses)



- Administration: Administer the vehicle, reference drug, or test substance orally or intraperitoneally 60 minutes before the induction of inflammation.
- Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the subplantar region of the right hind paw of each rat.
- Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
- Calculation: The percentage inhibition of edema is calculated for each group using the
 following formula: % Inhibition = [(Vc Vt) / Vc] x 100 Where Vc is the average increase in
 paw volume in the control group, and Vt is the average increase in paw volume in the treated
 group.

Fibroblast Scratch Wound Healing Assay (Wound Healing Activity)

This in vitro assay is used to study cell migration, a key process in wound healing.

Materials:

- Human dermal fibroblasts (HDFs) or other suitable fibroblast cell line
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- Serum-free medium
- Sterile 12-well or 24-well plates
- Sterile 200 μL pipette tips
- Inverted microscope with a camera
- Image analysis software (e.g., ImageJ)
- Test substance (e.g., taspine)



Procedure:

- Cell Seeding: Seed fibroblasts into the wells of a multi-well plate at a density that will form a confluent monolayer within 24 hours.
- Starvation (Optional): Once confluent, replace the complete medium with serum-free medium and incubate for 24 hours to synchronize the cell cycle and minimize proliferation.
- Creating the Scratch: Create a "wound" by scratching the cell monolayer in a straight line with a sterile 200 μL pipette tip.
- Washing: Gently wash the wells with PBS to remove detached cells.
- Treatment: Add fresh medium containing the test substance at various concentrations to the respective wells. A control group with medium only should be included.
- Image Acquisition: Capture images of the scratch in the same field of view at time 0 and at regular intervals (e.g., 6, 12, 24 hours) until the scratch is closed in the control group.
- Analysis: Measure the area of the scratch at each time point using image analysis software.
 The rate of wound closure can be calculated as the percentage of the initial scratch area that has been repopulated by cells over time.

Extraction and Isolation of Bioactive Compounds

The following outlines the general procedures for the extraction and isolation of the major bioactive constituents from C. lechleri latex.

Extraction and Purification of Crofelemer (Proanthocyanidin Oligomers)

- Latex Collection: The raw latex is collected from the bark of the C. lechleri tree.
- Phase Separation: The latex is chilled to induce a phase separation, and the solid residues are removed.
- Solvent Extraction: The supernatant is extracted with a solvent such as n-butanol.



 Purification: The aqueous phase containing the proanthocyanidins is further purified using chromatographic techniques (e.g., column chromatography on Sephadex LH-20) to yield crofelemer.

Isolation of Taspine

- Acid-Base Extraction: The latex is acidified with HCl and then extracted with an organic solvent like chloroform to remove non-basic compounds.
- Basification: The aqueous layer is then made basic with a base such as ammonium hydroxide.
- Solvent Extraction: The basic aqueous layer is extracted again with chloroform to obtain the crude taspine.
- Purification: The crude taspine is purified by recrystallization or chromatographic methods.

Conclusion

Croton lechleri represents a valuable source of bioactive compounds with significant therapeutic potential. Its traditional uses, particularly for wound healing and diarrhea, are strongly supported by scientific evidence. The proanthocyanidin oligomer, crofelemer, has already been successfully developed into an FDA-approved drug, highlighting the potential for further drug discovery from this remarkable plant. This technical guide provides a foundation for researchers and drug development professionals to explore the multifaceted pharmacological properties of Croton lechleri and its constituents, with the aim of developing new and effective therapeutic agents. Further research is warranted to fully characterize the synergistic effects of the complex mixture of compounds in the latex and to explore its potential in other therapeutic areas.

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